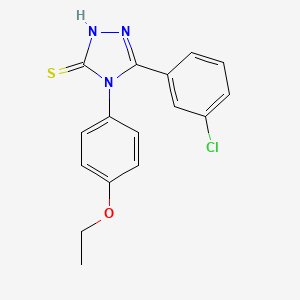

5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(3-Chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 3-chlorophenyl group at position 5, a 4-ethoxyphenyl group at position 4, and a thiol (-SH) group at position 2. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving cesium carbonate as a base in polar aprotic solvents like DMF . Its structural features make it a candidate for applications in medicinal chemistry, materials science, and corrosion inhibition.

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS/c1-2-21-14-8-6-13(7-9-14)20-15(18-19-16(20)22)11-4-3-5-12(17)10-11/h3-10H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTXEJYGNZFVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.8 g/mol. The compound features a triazole ring, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.8 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

In a study evaluating the antimicrobial efficacy of triazole derivatives, it was found that at a concentration of 125 μg/mL, the minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL against these pathogens . The structure–activity relationship indicated that modifications on the sulfur atom did not significantly alter the antimicrobial potency.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively researched. Compounds containing the triazole moiety have been evaluated for their cytotoxic effects on various cancer cell lines. For example:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Results : The synthesized compounds demonstrated notable cytotoxicity against melanoma cells. Some derivatives exhibited selectivity towards cancer cells and inhibited cell migration effectively .

A specific study highlighted that compounds bearing the triazole scaffold showed strong interactions with tubulin's ATP-active site, leading to significant antiproliferative effects against colon cancer cells (HT-29) with IC50 values in the micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity which is crucial in disease progression.

- Cellular Interaction : It may interact with cellular components such as tubulin or DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.

- Antimicrobial Mechanism : The thiol group in the structure may play a role in disrupting microbial cell wall synthesis or function.

Study on Antimicrobial Efficacy

A comprehensive evaluation of various triazole derivatives indicated that those with structural similarities to this compound displayed promising antimicrobial activity against clinically relevant strains .

Study on Anticancer Properties

In vitro assays demonstrated that several synthesized triazole derivatives exhibited enhanced cytotoxicity against melanoma cells compared to standard treatments. Notably, one derivative showed an IC50 value significantly lower than that of imatinib (a reference drug), indicating its potential as an effective anticancer agent .

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds:

-

Reaction with ethyl chloroacetate in DMF/TEA yields ethyl 2-((triazolyl)thio)acetate derivatives (80% yield) .

-

Alkylation with benzyl chloride forms stable thioether analogs .

Oxidation to Disulfides

Controlled oxidation with H₂O₂ or I₂ converts the thiol to a disulfide:

-

Iodine-mediated dimerization in ethanol produces the disulfide-linked dimer (reported for analogous triazoles) .

Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| I₂ (1 equiv) | Ethanol | RT | 85% |

Hydrazone Formation

The thiol group participates in Schiff base synthesis with aldehydes:

Notable derivatives :

| Derivative | Aldehyde | Biological Activity | Reference |

|---|---|---|---|

| 4-Fluorobenzylidene | 4-Fluorobenzaldehyde | Anti-tubercular (5.5 µg/mL MIC) | |

| 4-Nitrobenzylidene | 4-Nitrobenzaldehyde | Antiproliferative (3D spheroid models) |

Functionalization via Electrophilic Substitution

The 3-chlorophenyl moiety undergoes halogen exchange under catalytic conditions:

-

Pd-catalyzed coupling with aryl boronic acids for biaryl synthesis (reported for analogous chlorophenyl-triazoles) .

Catalytic system :

(5 mol%), K₂CO₃, DMF/H₂O, 80°C .

Thione-Thiol Tautomerism

The compound exhibits pH-dependent tautomerism :

-

Thione form () dominates in acidic conditions (IR: 1250–1290 cm⁻¹) .

-

Thiol form () prevails in alkaline media (NMR: δ 13.8–14.0 ppm) .

Structural evidence :

| Technique | Thione Signal | Thiol Signal |

|---|---|---|

| IR | 1250–1290 cm⁻¹ (C=S) | 2560–2775 cm⁻¹ (-SH) |

| ¹H NMR | – | δ 13.8–14.0 (singlet) |

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazole-3-Thiol Derivatives

- Positional Isomerism : The target compound’s 3-chlorophenyl group (vs. Yucasin’s 4-chlorophenyl) may alter steric interactions and binding affinity in biological systems .

- Electron Effects : The ethoxy group (electron-donating) contrasts with nitro or trifluoromethyl groups (electron-withdrawing), influencing redox properties and reactivity in antiradical or corrosion inhibition assays .

Table 3: Activity Profiles of Selected Derivatives

- Antimicrobial Potential: The target’s chloro and ethoxy groups may enhance membrane penetration, similar to Schiff base derivatives with nitro or phenoxy groups .

- Antiradical Activity : Electron-donating groups (e.g., methoxy) improve radical scavenging, suggesting the target’s ethoxy group could offer moderate activity .

Q & A

Q. Advanced Research Focus

- In silico tools : PASS Online predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., thiol groups) .

- In vivo validation : Acute toxicity testing in rodents (LD50 determination) and histopathological analysis of liver/kidney tissues .

- Discrepancies : In silico models may overestimate thiol-related toxicity due to metabolic detoxification pathways not accounted for computationally .

How do structural modifications influence pharmacological activity?

Advanced Research Focus

Key modifications and their effects:

- Substituent position : 3-Chlorophenyl enhances lipophilicity (logP ~3.2), improving membrane penetration vs. 4-chlorophenyl analogs (logP ~2.8) .

- Ethoxy vs. methoxy groups : Ethoxy increases metabolic stability (t1/2 ~6 hours in liver microsomes) compared to methoxy (t1/2 ~3 hours) .

- Thiol replacement : Oxadiazole-thione derivatives show reduced cytotoxicity (IC50 > 100 μM) while retaining antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.